2-(4-氟苯基)-1,3,4-噁二唑

描述

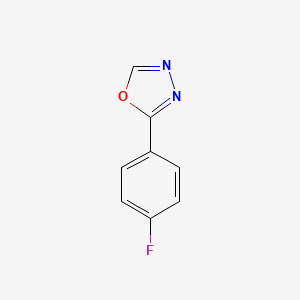

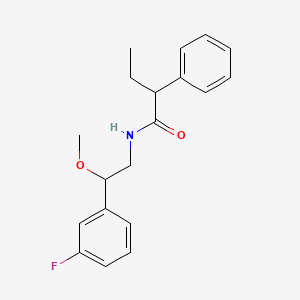

The compound “2-(4-Fluorophenyl)-1,3,4-oxadiazole” likely belongs to a class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” were not found, related compounds are often synthesized through various strategies, including halodeboronation of aryl boronic acids.Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-1,3,4-oxadiazole” would likely be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

Reactivity studies involving similar compounds have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles.Physical And Chemical Properties Analysis

The physical properties of “2-(4-Fluorophenyl)-1,3,4-oxadiazole”, such as solubility and crystalline structure, would likely be determined using techniques like X-ray crystallography .科学研究应用

杀虫活性:

- 已合成2-氟苯基-1,3,4-噁二唑,并研究了其对昆虫的杀虫活性。这些化合物对军虫表现出潜在的活性,表明它们在农业害虫控制中的实用性 (Shi et al., 2000)。

抗微生物特性:

- 研究表明,含有2,4-二氯-5-氟苯基的1,3,4-噁二唑具有抗微生物能力。某些化合物表现出显著的杀菌和杀真菌活性,表明它们在开发新的抗微生物剂方面具有潜力 (Karthikeyan et al., 2008)。

分子结构和反应性分析:

- 使用DFT理论计算对2-(4-氟苯基)-1,3,4-噁二唑的分子结构、振动波数和反应性进行了详细研究。这项研究有助于理解化合物的稳定性和反应性,这对各种科学应用至关重要 (Dhonnar et al., 2021)。

光电应用:

- 包括2-(4-氟苯基)-1,3,4-噁二唑衍生物在内的2-甲基-5-苯基-1,3,4-噁二唑已用于有机发光二极管(OLED)的开发,因为它们具有理想的电子性能和热稳定性 (Cooper et al., 2022)。

药理学评价:

- 已合成一些带有2-(4-氟苯基)基团的1,3,4-噁二唑衍生物,并对其进行了抗抽搐和抗炎活性评价。这项研究有助于开发新的治疗剂 (Bhat et al., 2016)。

超声波辅助合成:

- 已开发了一种超声波辅助、低溶剂、无酸碱的合成方法,用于1,3,4-噁二唑衍生物。这些化合物表现出强大的抗微生物和抗氧化性能,表明它们在各种生物医学应用中具有潜力 (Yarmohammadi et al., 2020)。

作用机制

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Fluorophenyl)-1,3,4-oxadiazole may also interact with various biological targets.

Mode of Action

It is plausible that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to exhibit a range of biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 2-(4-fluorophenyl)-1,3,4-oxadiazole may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds .

安全和危害

While specific safety data for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” was not found, related compounds are known to cause severe skin burns and eye damage. Precautionary measures typically include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

While specific future directions for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” are not known, related compounds have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “2-(4-Fluorophenyl)-1,3,4-oxadiazole” could also have potential for further exploration in these areas.

属性

IUPAC Name |

2-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZGWGEKBKTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1,3,4-oxadiazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)

![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2387397.png)

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)